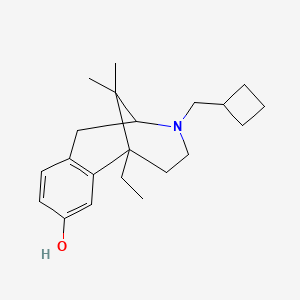
1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
概要
説明
1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate is an ionic liquid composed of a pyrrolidinium cation and a methanesulfonate anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and tunable solubility, making it useful in various applications, particularly in the field of green chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylpyrrolidine with 1-butyl bromide to form 1-butyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with methanesulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反応の分析
Types of Reactions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The products depend on the nucleophile used. For example, reacting with an alkyl halide can yield a new ionic liquid with a different anion.
Oxidation and Reduction Reactions: The products vary based on the specific redox reaction and the reagents used.
科学的研究の応用
1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-butyl-1-methylpyrrolidin-1-ium methanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The compound’s unique properties allow it to act as a versatile solvent and catalyst in various chemical processes .
類似化合物との比較
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: Similar in structure but with a different anion, offering different solubility and reactivity properties.
1-Butyl-1-methylpyrrolidinium chloride: Another similar compound with a chloride anion, used in different applications due to its distinct properties.
Uniqueness: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate stands out due to its methanesulfonate anion, which provides unique solubility and reactivity characteristics. This makes it particularly useful in green chemistry applications and as a solvent in various chemical reactions .
特性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGFVIJSOJVYLL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648535 | |
| Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501943-05-1 | |
| Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)









